(E)-2-Amino-5-styrylpyridine
Description
(E)-2-Amino-5-styrylpyridine (CAS: 162465-75-0, molecular formula: C₁₃H₁₂N₂) is a pyridine derivative characterized by an amino group (-NH₂) at the 2-position and a styryl group (-CH=CH-C₆H₅) at the 5-position in the E (trans) configuration . This compound is synthesized via a Mizoroki-Heck cross-coupling reaction under microwave irradiation, yielding yellow crystals with a melting point of 200–202°C . Key spectroscopic data include:
Properties
Molecular Formula |
C13H12N2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
5-[(E)-2-phenylethenyl]pyridin-2-amine |
InChI |
InChI=1S/C13H12N2/c14-13-9-8-12(10-15-13)7-6-11-4-2-1-3-5-11/h1-10H,(H2,14,15)/b7-6+ |
InChI Key |
GOBSVRCPXIUPQV-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CN=C(C=C2)N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CN=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Amino-5-styrylpyridine typically involves the reaction of 2-aminopyridine with a suitable styryl precursor under specific conditions. One common method is the condensation reaction between 2-aminopyridine and cinnamaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (E)-2-Amino-5-styrylpyridine may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Amino-5-styrylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and styryl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
(E)-2-Amino-5-styrylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of (E)-2-Amino-5-styrylpyridine involves its interaction with specific molecular targets and pathways. The amino and styryl groups play a crucial role in its activity, allowing it to bind to target molecules and exert its effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares (E)-2-Amino-5-styrylpyridine with structurally related pyridine derivatives:
Key Observations :
- The styryl group in (E)-2-Amino-5-styrylpyridine contributes to a higher molecular weight (196 g/mol) and extended conjugation compared to smaller substituents like Cl or CH₃ .
- The E-configuration of the styryl group ensures planar geometry, optimizing electronic delocalization, whereas ethynyl or methyl groups may introduce steric or electronic variations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
